N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide
Description
The molecule features a triazoloquinoxaline core fused with a methyl group at position 1, a sulfanylacetamide linker, and a 3-acetylphenyl substituent. Such derivatives are frequently explored for their anticancer and enzyme-inhibitory properties due to their ability to intercalate DNA, inhibit topoisomerases, and induce apoptosis . The acetyl group at the phenyl ring may enhance solubility and binding affinity compared to non-polar substituents, while the methyl group on the triazoloquinoxaline could influence metabolic stability .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-12(26)14-6-5-7-15(10-14)21-18(27)11-28-20-19-24-23-13(2)25(19)17-9-4-3-8-16(17)22-20/h3-10H,11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNOMPDWAGPSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C22H20N4O3S
- Molecular Weight: 420.49 g/mol
- Chemical Structure:
This structure features a triazole and quinoxaline moiety, which are known for their significant biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Triazole Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Quinoxaline Synthesis: Through cyclization reactions involving 1,2-diamines and α-haloketones.
- Final Coupling Reaction: Combining the synthesized triazole and quinoxaline intermediates with acetylated phenolic compounds.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies show efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have reported:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
These findings suggest that this compound has potential as an anticancer agent with selective toxicity towards cancer cells.
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. The triazole moiety is believed to interact with specific targets within the cancer cells, leading to apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed its ability to inhibit biofilm formation in Staphylococcus epidermidis, a common pathogen associated with medical device infections. The compound reduced biofilm formation by 50% at a concentration of 32 µg/mL.
Case Study 2: Anticancer Activity
In vivo studies using mouse models of breast cancer demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. Histological analysis confirmed apoptosis in tumor tissues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Findings:
Substituent Effects on Activity: The 4-fluorophenyl group in the bis-triazoloquinoxaline derivative () confers superior Topo II inhibition, likely due to electron-withdrawing effects enhancing DNA interaction . Lipophilicity: The 4-butylphenyl analogue (F989-0876) exhibits higher molecular weight (481.62 vs.
Triazoloquinoxaline Core Modifications: Methyl vs. Phenyl at Position 1: The 1-methyl group in the target compound may reduce steric hindrance compared to 1-phenyl (F989-0716), possibly favoring enzyme binding . Bis-Triazoloquinoxaline Systems: The bis-triazolo derivative () shows significantly enhanced cytotoxicity, suggesting that additional triazolo rings amplify intercalation and Topo II inhibition .
Biological Activity Trends: Anti-exudative activity in ethoxyphenyl analogues (CM935086) highlights the role of ether linkages in modulating inflammatory pathways . The absence of a fluorine or nitro group in the target compound may limit its Topo II inhibition compared to fluorophenyl or nitroquinoxaline derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
